GDC-0810 - 1365888-06-7

GDC-0810

Catalog Number: EVT-288084
CAS Number: 1365888-06-7
Molecular Formula: C26H20ClFN2O2
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0810, also known as GDC-0810, is a novel, non-steroidal, orally bioavailable compound that acts as a selective estrogen receptor degrader (SERD). [, , , , ] Developed by Genentech for the treatment of estrogen receptor-positive (ER+) breast cancer, [, , , , , , ] it represents a promising therapeutic strategy for this disease. [, ] This analysis focuses solely on its scientific research applications, excluding any discussion of drug dosage or side effects.

Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of acquired resistance to GDC-0810 and other SERDs. [, , ] This includes investigating the role of genomic alterations, signaling pathway crosstalk, and alterations in ER co-regulators in mediating resistance. [, ]
  • Optimizing Combination Therapies: Exploring rational combination strategies with GDC-0810, such as combining it with CDK4/6 inhibitors or other targeted therapies, holds promise for enhancing therapeutic efficacy and overcoming resistance. [, ]
  • Developing Predictive Biomarkers: Identifying biomarkers that can predict response to GDC-0810 and stratify patients who are most likely to benefit from this therapy is crucial. [, , ] This includes validating the clinical utility of imaging biomarkers like 18F-fluoroestradiol PET and exploring novel biomarkers based on the tumor's genomic and proteomic profile. [, , ]

Fulvestrant

Compound Description: Fulvestrant is a clinically approved selective estrogen receptor degrader (SERD) used to treat estrogen receptor-positive (ER+) breast cancer. It functions as a pure ER antagonist, blocking estrogen binding and promoting ER degradation. [, ]

Relevance: Fulvestrant is a benchmark compound for GDC-0810, serving as a comparator in many studies. Both compounds aim to inhibit ER signaling by degrading the ER, but GDC-0810 was developed to overcome the limitations of fulvestrant, such as its poor pharmacokinetic properties and intramuscular administration route. [, , , , ] Numerous studies have shown that GDC-0810 exhibits similar or superior efficacy compared to fulvestrant in various models, including those with acquired resistance to endocrine therapies. [, , , , ]

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used as an endocrine therapy for ER+ breast cancer. It primarily acts as an ER antagonist but can exhibit partial agonist activity in certain tissues or contexts. [, ]

Relevance: Tamoxifen represents an earlier generation of ER-targeting agents. While effective, it can lead to the development of resistance, prompting the need for more potent agents like GDC-0810. [] Studies have shown that GDC-0810 demonstrates efficacy in tamoxifen-resistant models, highlighting its potential to overcome limitations associated with tamoxifen. [, , ]

GDC-0927

Compound Description: GDC-0927 is a next-generation oral SERD developed by Genentech, similar to GDC-0810. It exhibits potent ER antagonism and degradation activity across a range of ER+ breast cancer cell lines. [, , , ]

AZD9496

Compound Description: AZD9496 is another oral SERD under clinical investigation for ER+ breast cancer. It was designed to overcome the limitations of fulvestrant and aims to achieve superior ER degradation and antitumor activity. [, , ]

Relevance: AZD9496 is structurally distinct from GDC-0810 but shares a similar target and mechanism of action. [, , ] Preclinical studies often compare these two compounds to assess their relative efficacy and identify potential differences in their pharmacological profiles. [, , ]

RAD1901 (Elacerant)

Compound Description: RAD1901 is an oral SERD currently in clinical trials for ER+ breast cancer. It demonstrates potent antitumor activity in preclinical models, including those with ESR1 mutations. []

Relevance: RAD1901 shares a similar target and mechanism of action with GDC-0810. [] Clinical development of these agents is ongoing, and their comparative efficacy and safety profiles will be important considerations in the treatment of ER+ breast cancer.

Coproporphyrin I (CPI)

Compound Description: Coproporphyrin I (CPI) is an endogenous biomarker for organic anion transporting polypeptide (OATP) 1B1/3 activity. []

Relevance: GDC-0810 is a potent inhibitor of OATP1B1/3 transporters in vitro. [, ] The kinetic profile of CPI was analyzed in a first-in-human study of GDC-0810 and showed a dose-dependent increase in the presence of GDC-0810, suggesting in vivo inhibition of OATP1B transporters. This finding highlights the potential for drug-drug interactions with GDC-0810 and substrates of OATP1B transporters. [, ]

Pravastatin

Compound Description: Pravastatin is a cholesterol-lowering drug that is a known substrate of OATP1B transporters. [, ]

Relevance: Due to the potent inhibition of OATP1B1/3 by GDC-0810, a clinical study was conducted to assess the drug-drug interaction potential between GDC-0810 and pravastatin. [] Results showed a modest increase in pravastatin exposure when co-administered with GDC-0810, confirming the in vivo inhibition of OATP1B transporters by GDC-0810. []

Overview

Brilanestrant, also known by its developmental names GDC-0810 and ARN-810, is a nonsteroidal compound primarily investigated for its role as a selective estrogen receptor modulator and selective estrogen receptor degrader. Its chemical formula is C26H20ClFN2O2\text{C}_{26}\text{H}_{20}\text{ClF}\text{N}_{2}\text{O}_{2}. Brilanestrant is particularly relevant in the treatment of estrogen receptor-positive breast cancer, where it functions by inducing a conformational change in the estrogen receptor, leading to its degradation and thus reducing the receptor's activity in cancer cells .

Source and Classification

Brilanestrant belongs to a class of compounds known as selective estrogen receptor degraders (SERDs). This classification distinguishes it from selective estrogen receptor modulators (SERMs) due to its unique mechanism of action that not only blocks but also degrades estrogen receptors. This compound is being extensively studied in clinical trials for its efficacy against breast cancers that have developed resistance to conventional therapies .

Synthesis Analysis

The synthesis of brilanestrant involves several key steps that modify existing selective estrogen receptor modulators to enhance their pharmacokinetic properties. The process typically begins with simpler organic compounds, where structural modifications are made, such as substituting functional groups to improve solubility and bioavailability. One notable method includes altering the structure of GW5638 by replacing a benzene ring with an indazole moiety .

Technical Details

  1. Starting Materials: The synthesis often starts from known SERMs or related compounds.
  2. Functional Group Modifications: Specific functional groups are introduced or modified to optimize binding affinity to the estrogen receptor.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate brilanestrant from by-products.
Molecular Structure Analysis

Brilanestrant's molecular structure reveals its complexity and functionality. The compound features a unique arrangement that allows it to effectively bind to estrogen receptors.

Structure Data

  • Molecular Formula: C26H20ClFN2O2\text{C}_{26}\text{H}_{20}\text{ClF}\text{N}_{2}\text{O}_{2}
  • Molecular Weight: Approximately 458.9 g/mol
  • Key Functional Groups: Contains both aromatic rings and heteroatoms that facilitate interaction with the estrogen receptor.
Chemical Reactions Analysis

Brilanestrant undergoes various chemical reactions during its synthesis and metabolism.

Reactions and Technical Details

  1. Substitution Reactions: Key steps involve nucleophilic substitutions where functional groups are replaced or added.
  2. Degradation Pathways: In vivo, brilanestrant may be metabolized by cytochrome P450 enzymes, leading to various metabolites that can influence its therapeutic effects .
  3. Stability Studies: Investigations into the stability of brilanestrant under physiological conditions provide insights into its shelf-life and efficacy during treatment.
Mechanism of Action

Brilanestrant operates through a dual mechanism:

  1. Selective Binding: It binds selectively to estrogen receptors, primarily estrogen receptor alpha (ERα), inhibiting their activity.
  2. Induction of Degradation: The binding induces a conformational change that promotes the degradation of the receptor, effectively reducing its availability for estrogen signaling .

Process Data

  • Binding Affinity: Brilanestrant shows high binding affinity for ERα, which is crucial for its effectiveness in targeting breast cancer cells.
  • Antagonistic Properties: In addition to degrading the receptor, it exhibits weak antagonist properties that further block estrogen's stimulatory effects on cancer cells.
Physical and Chemical Properties Analysis

Brilanestrant displays several notable physical and chemical properties that contribute to its function as a therapeutic agent.

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Enhanced solubility due to structural modifications compared to earlier SERDs.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but may undergo metabolic degradation.
  • Reactivity: Reacts with various biological molecules, which can influence its pharmacokinetics.
Applications

Brilanestrant is primarily being explored for applications in oncology:

  1. Breast Cancer Treatment: It is aimed at treating advanced or metastatic breast cancer that expresses estrogen receptors, particularly in cases resistant to other hormonal therapies .
  2. Clinical Trials: Ongoing clinical trials are assessing its safety and efficacy profile, with promising results indicating potential advantages over traditional treatments like fulvestrant .
Introduction to Brilanestrant

Brilanestrant (developmental codes: GDC-0810, ARN-810, RG-6046, RO-7056118) is an investigational nonsteroidal selective estrogen receptor degrader (SERD) discovered for treating estrogen receptor-positive (ER+) breast cancer. As a small molecule with oral bioavailability, it represented a significant effort to overcome limitations of first-generation SERDs like fulvestrant. Despite discontinuation in phase II trials, brilanestrant contributed critical insights into targeting ERα and overcoming endocrine resistance, particularly in tumors harboring ESR1 mutations [2] [4] [6].

Historical Context of Selective Estrogen Receptor Degraders (SERDs) in Oncology

ER+ breast cancer, constituting 70% of cases, relies on estrogen-mediated signaling for proliferation. Endocrine therapies (e.g., aromatase inhibitors [AIs], tamoxifen) suppress estrogen production or block ER activity. However, intrinsic and acquired resistance remains a major challenge. SERDs emerged to address this by degrading ERα, a key driver of resistance [1] [3].

  • Fulvestrant: The First-Generation SERD:Approved in 2002, fulvestrant binds ERα, induces dimerization inhibition, and promotes proteasomal degradation. Its intramuscular administration and poor bioavailability (peak plasma concentration at 7 months) limited efficacy, especially against ESR1-mutant tumors requiring higher drug exposure [1] [3] [5].

  • Mechanistic Evolution:SERDs like brilanestrant were designed to achieve complete ER antagonism. Unlike tamoxifen (a partial agonist), SERDs induce conformational changes that increase ERα surface hydrophobicity, accelerating degradation. Preclinical models showed SERDs remain active against ESR1 mutations (e.g., Y537S, D538G), which confer resistance to AIs [1] [3] [7].

Table: Evolution of SERD Generations

GenerationRepresentative AgentsAdministrationKey AdvantagesLimitations
FirstFulvestrantIntramuscularPure ER antagonist; active in ESR1 mutantsPoor bioavailability; monthly injections
SecondBrilanestrant, ElacestrantOralImproved bioavailability; daily dosingVariable ER degradation efficiency
Next-GenCamizestrant, GiredestrantOralEnhanced potency against mutants; CNS penetrationUnder investigation [1] [3] [9]

Brilanestrant: Discovery and Developmental Timeline

Discovery and Chemical Structure

Brilanestrant was developed by Aragon Pharmaceuticals (acquired by Genentech in 2013) as a structural analog of earlier SERDs like etacstil. Its chemical name is (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid (molecular formula: C₂₆H₂₀ClFN₂O₂). Key features include:

  • A nonsteroidal scaffold with an acrylic acid side chain, mimicking GW5638 (tamoxifen-derived SERD) [2] [3].
  • High ERα binding affinity (89% relative to estradiol), exceeding tamoxifen [3] [5].

Table: Brilanestrant Developmental Timeline

YearMilestoneDetails
2012–2013DiscoveryIdentified via structure-activity optimization of indazole derivatives
2015Preclinical proof-of-conceptDemonstrated tumor regression in tamoxifen-resistant xenografts
2016Phase Ia trial (NCT01823835)Dose escalation (100–800 mg QD); established 600 mg QD as recommended dose
2017Development haltedDiscontinued due to strategic portfolio decisions by Roche/Genentech
2020Trial terminationPhase II studies (NCT01823835, NCT02569801) closed [2] [4] [6]

Preclinical Efficacy

  • Reduced ERα levels by >90% in MCF7 cells and suppressed ER-driven transcription [3] [5].
  • Achieved tumor regression in xenograft models resistant to tamoxifen and fulvestrant [2] [7].

Significance in ER+ Breast Cancer Therapeutics

Targeting ESR1-Mutant Tumors

  • 10-fold higher potency than fulvestrant in degrading mutant ERα [3] [5].
  • Inhibition of transcriptional activity in ESR1-mutant cell lines and patient-derived xenografts [5] [7].

Clinical Proof-of-Concept

Phase Ib/IIa trials (NCT01823835) evaluated brilanestrant ± palbociclib in metastatic ER+ breast cancer:

  • Objective Response Rate (ORR): 10–15% in heavily pretreated patients (including prior CDK4/6 inhibitors) [6] [10].
  • Activity in ESR1-mutant cohorts, though efficacy was lower than next-gen SERDs like elacestrant (EMERALD trial) [7] [9].

Scientific Legacy

Brilanestrant’s discontinuation highlighted challenges in oral SERD development:

  • Pharmacokinetic variability: Food effects reduced absorption, necessitating fasting-state dosing [10].
  • Incomplete ER degradation: Acrylic acid SERDs showed partial agonist activity in some models [3] [9].Despite this, it informed successor SERDs (e.g., camizestrant, giredestrant) with basic side chains for enhanced ER antagonism [9].

Properties

CAS Number

1365888-06-7

Product Name

Brilanestrant

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C26H20ClFN2O2

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0810; GDC 0810; GDC-0810; ARN810; ARN 810; ARN-810; RG6046; RG-6046; RG 6046; Brilanestrant

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.